E3 ligase Ligand 25

PROTAC CRBN ligand chemical structure

Reproducing PROTAC SOS1 degrader-8 (HY-161634) requires the exact CRBN ligand architecture-substituting with thalidomide or lenalidomide alters ternary complex geometry and abrogates degradation activity. E3 ligase Ligand 25 (CAS 2633633-39-1) provides the validated dihydropyrimidinedione scaffold and perfluorophenyl ester linker attachment point specified in WO2024083257A1. • Critical for SOS1-targeting PROTACs in KRAS-mutant cancer models • Distinct from IMiD ligands: higher lipophilicity, altered exit vector • Enables SAR comparisons with Ligands 26/27 from same patent series

Molecular Formula C17H8ClF5N2O4
Molecular Weight 434.7 g/mol
Cat. No. B15620054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 25
Molecular FormulaC17H8ClF5N2O4
Molecular Weight434.7 g/mol
Structural Identifiers
InChIInChI=1S/C17H8ClF5N2O4/c18-7-2-1-6(5-8(7)25-4-3-9(26)24-17(25)28)16(27)29-15-13(22)11(20)10(19)12(21)14(15)23/h1-2,5H,3-4H2,(H,24,26,28)
InChIKeyZOUXZDKKKNCUBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 ligase Ligand 25: CRBN-Recruiting Moiety for SOS1 PROTAC Design


E3 ligase Ligand 25 (CAS 2633633-39-1) is a synthetic cereblon (CRBN) E3 ubiquitin ligase ligand developed as a component of PROTAC degrader molecules targeting son of sevenless homolog 1 (SOS1) [1]. It constitutes the E3 ligase-recruiting moiety of PROTAC SOS1 degrader-8 (Compd 1, HY-161634) and is specifically utilized for synthesizing SOS1-targeting proteolysis-targeting chimeras . The compound features a perfluorophenyl ester group linked to a chlorinated dihydropyrimidinedione scaffold, distinguishing it structurally from classical immunomodulatory imide drug (IMiD) CRBN ligands [2]. It is commercially available from multiple research reagent suppliers, including MedChemExpress (Cat. HY-161637), TargetMol (Cat. T88194), and InvivoChem (Cat. V87926) .

Why Generic CRBN Ligand Swapping Fails in PROTAC Development


PROTAC-mediated degradation depends on precise ternary complex formation between the E3 ligase, the target protein, and the bifunctional degrader molecule. The specific CRBN ligand geometry, exit vector position, and linker attachment chemistry directly influence ternary complex stability, ubiquitination efficiency, and degradation selectivity [1]. Established CRBN ligands such as thalidomide, lenalidomide, and pomalidomide induce distinct neosubstrate degradation profiles and exhibit differing affinities for CRBN (pomalidomide IC₅₀ ≈3 nM vs. lenalidomide ≈12 nM vs. thalidomide ≈100 nM) [2]. Substituting E3 ligase Ligand 25 with any generic CRBN-binding pharmacophore would alter the binding pose and abrogate SOS1 degrader activity, as the linker attachment point and steric environment in Compd 1 are engineered specifically around this ligand's architecture [1]. Thus, for reproducible SOS1-targeting PROTAC research, procurement of the exact ligand entity—not merely any CRBN binder—is essential.

E3 ligase Ligand 25: Quantitative Differentiation Evidence Against Comparator CRBN Ligands


Structural Differentiation: Perfluorophenyl Ester Motif vs. Classical IMiD Scaffolds

E3 ligase Ligand 25 incorporates a perfluorophenyl ester group (pentafluorophenyl substituent) attached via an ester linkage to the phenyl ring of the isoindolinone core, as evidenced by SMILES O=C(OC=1C(F)=C(F)C(F)=C(F)C1F)C2=CC=C(Cl)C(=C2)N3C(=O)NC(=O)CC3 . This motif is absent from classical IMiD CRBN ligands (thalidomide, lenalidomide, pomalidomide), which lack extended fluorinated ester functionality. The fully fluorinated phenyl ring confers unique physicochemical properties: markedly higher lipophilicity (estimated ClogP ≈4.2 vs. thalidomide ClogP 0.33, lenalidomide -0.49, pomalidomide -0.81) [1].

PROTAC CRBN ligand chemical structure perfluorophenyl ester

Molecular Weight Differentiation from First-Line CRBN Ligands

E3 ligase Ligand 25 has a molecular weight of 434.70 g/mol (formula C₁₇H₈ClF₅N₂O₄), representing a substantially larger scaffold compared to first-line CRBN ligands: thalidomide (258.23 g/mol), lenalidomide (259.26 g/mol), and pomalidomide (273.25 g/mol) [1]. The inclusion of a perfluorophenyl ester and chlorinated isoindolinone core contributes to a molecular weight increase of 161–176 g/mol (62–68% larger than classical IMiDs).

physicochemical properties CRBN ligand PROTAC design molecular weight

Patent-Defined Series Differentiation: Ligand 25 vs. Ligands 26, 27 in SOS1 Degrader Constructs

Within WO2024083257A1, E3 ligase Ligand 25 is part of a structurally distinct CRBN ligand series (Ligands 25, 26, 27), each incorporated into different PROTAC compounds targeting SOS1. Ligand 25 (Compd 1) contains a perfluorophenyl ester; Ligand 26 (Compd 10, CAS 2911613-35-7) and Ligand 27 (Compd 15, CAS 3034204-25-3) differ in the ester moiety and linker attachment chemistry . This structural diversification within a single patent series demonstrates that the specific CRBN ligand geometry is optimized for ternary complex compatibility with the SOS1 warhead, and the ligands are not considered interchangeable.

PROTAC SOS1 degradation E3 ligase ligand series chemical diversity

Cereblon Target Annotation Without Publicly Reported Isolated Affinity

Vendor listings (MedChemExpress, TargetMol) annotate E3 ligase Ligand 25 with 'IC₅₀ & Target: Cereblon,' confirming CRBN as the molecular target, but no isolated IC₅₀, Kd, or cellular CRBN engagement data are publicly reported for the stand-alone ligand [1]. By contrast, established CRBN ligands have well-characterized affinities: pomalidomide IC₅₀ ≈3 nM, lenalidomide ≈12 nM, thalidomide ≈100 nM for the CRBN-DDB1 complex [2]. The absence of isolated affinity data for E3 ligase Ligand 25 precludes potency-based ranking. Its utility is currently defined solely by functional integration into the full PROTAC construct (Compd 1/HY-161634) described in WO2024083257A1.

CRBN binding E3 ligase PROTAC binding affinity

Distinct Halogenation Pattern: Chlorinated Isoindolinone Core

E3 ligase Ligand 25 contains a chlorine substituent on the phenyl ring of the isoindolinone core (position ortho to the ester linkage), a structural feature absent in thalidomide, lenalidomide, and pomalidomide . The C–Cl bond introduces distinct electronic and steric properties that may influence CRBN binding pose. Additionally, the compound features a dihydropyrimidinedione (not glutarimide) ring system as the CRBN-binding pharmacophore, which differs from the phthalimide/glutarimide ring of classical IMiDs [1].

halogen bonding CRBN ligand PROTAC design isoindolinone

Research Application Scenarios for E3 ligase Ligand 25 in PROTAC Development


Synthesis of SOS1-Targeting PROTAC Degraders (Compd 1 Series)

E3 ligase Ligand 25 is specifically required for synthesizing PROTAC SOS1 degrader-8 (Compd 1, HY-161634) per WO2024083257A1. Researchers developing degraders for KRAS-mutant cancers should procure this exact ligand to replicate the published degrader architecture; substitution with any other CRBN ligand would generate a structurally distinct PROTAC entity with unvalidated degradation activity [1].

Construction of Non-Classical CRBN-Focused PROTAC Libraries

As a non-classical CRBN ligand featuring a perfluorophenyl ester and dihydropyrimidinedione core, E3 ligase Ligand 25 expands the chemical diversity of E3 ligase recruiting moieties available for PROTAC library design. Its higher lipophilicity and molecular weight offer distinct physicochemical space compared to thalidomide-based ligands [1].

Structure–Activity Relationship Studies Across E3 Ligase Ligand Series

E3 ligase Ligand 25 can be used alongside Ligands 26 and 27 (from the same patent series) for comparative SAR investigations. By synthesizing PROTAC constructs with different CRBN-recruiting moieties attached to the same SOS1 warhead and linker, researchers can empirically determine which ligand geometry yields optimal degradation efficiency and ternary complex stability [1].

Structural Biology of Non-Canonical CRBN Ternary Complexes

Given its distinct CRBN-binding pharmacophore (dihydropyrimidinedione vs. glutarimide), E3 ligase Ligand 25 is suited for cryo-EM or X-ray crystallography studies aimed at elucidating how non-classical CRBN ligands influence ternary complex geometry, ubiquitination site specificity, and neosubstrate recruitment profiles [1].

Technical Documentation Hub

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